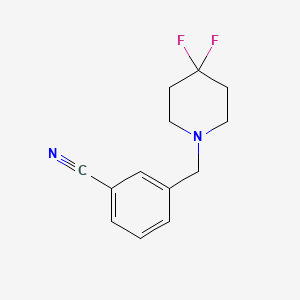

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile

Description

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is a fluorinated benzonitrile derivative featuring a difluorinated piperidine ring linked via a methyl group to the benzonitrile core. This compound’s structural design combines the electron-withdrawing benzonitrile moiety with the lipophilic and sterically hindered 4,4-difluoropiperidine group, which may enhance metabolic stability and blood-brain barrier penetration.

Properties

IUPAC Name |

3-[(4,4-difluoropiperidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2/c14-13(15)4-6-17(7-5-13)10-12-3-1-2-11(8-12)9-16/h1-3,8H,4-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFORXZEDPTNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4,4-difluoropiperidine with a benzonitrile derivative. One common method includes the use of a nucleophilic substitution reaction where the piperidine ring is functionalized with fluorine atoms before being coupled with the benzonitrile group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized piperidine derivatives.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile is primarily studied for its role as a bioactive molecule. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

1.1. FPR2 Agonists

Recent studies have investigated the compound's potential as an agonist for the formyl peptide receptor 2 (FPR2). In experiments conducted on mouse microglial N9 cells, selected derivatives of this compound were shown to inhibit pro-inflammatory cytokine production and modulate mitochondrial function. This suggests its utility in neuroinflammatory conditions, potentially aiding in the treatment of neurodegenerative diseases .

1.2. Splicing Modulators

The compound has also been implicated in the discovery of small molecule splicing modulators. Research indicates that similar compounds stabilize interactions within the spliceosome, which is crucial for mRNA processing. This mechanism may provide therapeutic avenues for conditions related to splicing defects, such as spinal muscular atrophy .

Synthesis and Formulation

The synthesis of this compound has been documented in various patents, emphasizing its formulation into pharmaceutically acceptable forms. These formulations are essential for ensuring bioavailability and efficacy in therapeutic applications .

3.1. Neuroinflammation Research

A notable case study highlighted the effects of this compound derivatives on microglial cells under inflammatory conditions. The results indicated a significant reduction in inflammatory markers and improved cellular viability, showcasing the compound's potential as a neuroprotective agent .

3.2. Cancer Therapeutics

Another area of investigation involves the use of this compound in cancer therapeutics, particularly in targeting pathways associated with cell proliferation and survival. The modulation of specific signaling pathways could lead to novel treatments for various cancers, although further research is required to validate these findings.

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

3-[(2,4-Dioxo-1,3,8-triazaspiro[4,6]undec-3-yl)methyl]benzonitrile Derivatives

- Structure : The benzonitrile core is substituted with a spiro triazaspiro ring system.

- Activity : These derivatives demonstrated significant anticonvulsant activity in MES and PTZ tests, outperforming valproate in efficacy and neurotoxicity profiles .

- receptors).

3-(4-Oxopiperidin-1-yl)benzonitrile (CAS 250718-98-0)

- Structure : A 4-oxopiperidine ring replaces the difluoropiperidine group.

- Molecular weight: 202.25 .

- Synthetic Route : Synthesized via nucleophilic substitution, similar to methods used for piperidine-linked benzonitriles .

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

- Structure : Dual piperidine rings attached to benzonitrile.

- Role: Acts as a key intermediate for 3-aminopyrazole derivatives with antitumor and antimaliral activity .

3-(Trifluoromethyl)benzonitrile (5FB)

- Structure : Trifluoromethyl group directly attached to benzonitrile.

- Activity : Binds to Estrogen-Related Receptor Alpha (ERRα) via hydrogen bonds (ARG 372) and hydrophobic interactions .

- Comparison : The trifluoromethyl group is strongly electron-withdrawing, whereas the difluoropiperidinylmethyl group may balance electronic and steric effects for optimized receptor binding.

Pharmacological and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity : The difluoropiperidine group in the target compound likely enhances logP compared to oxopiperidine analogs, favoring membrane permeability.

- Metabolic Stability: Fluorination in the piperidine ring may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

- Synthetic Feasibility: Fluorinated piperidines often require specialized fluorination reagents (e.g., DAST), which may lower yields compared to non-fluorinated derivatives (e.g., 33% yield for pyrazolo-pyrimidine analog in ).

Receptor Interaction Profiles

- Target Compound : Predicted to engage targets via benzonitrile’s nitrile group (hydrogen bond acceptor) and the difluoropiperidine’s hydrophobic surface.

- 5FB (ERRα Ligand) : Hydrogen bonds with ARG 372 and hydrophobic interactions highlight the importance of substituent electronic properties .

- Anticonvulsant Analogs : Spiro ring derivatives () suggest that steric bulk near the benzonitrile core modulates ion channel interactions.

Biological Activity

The compound 3-((4,4-Difluoropiperidin-1-yl)methyl)benzonitrile , often referred to as a difluorinated piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and highlighting its mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzonitrile moiety attached to a piperidine ring that is further substituted with two fluorine atoms. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14F2N2 |

| Molecular Weight | 240.26 g/mol |

| CAS Number | [Not specified in search results] |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound can act on various biological targets:

- Orexin Receptor Antagonism : Compounds with a similar piperidine structure have been shown to exhibit antagonist activity at orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in treating sleep disorders and obesity .

- Cytotoxicity and Anti-inflammatory Effects : Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokine production in microglial cells, suggesting neuroprotective properties .

Case Studies

- Neuroprotection : In a study involving mouse microglial N9 cells, compounds structurally related to this compound were evaluated for their effects on cell viability and inflammatory response. The results indicated that these compounds could significantly reduce cytokine levels and improve mitochondrial function .

- Cardiovascular Implications : Another investigation highlighted the role of piperidine derivatives in modulating TRPC6 channels, which are implicated in cardiac hypertrophy and fibrosis. This suggests that this compound may have cardiovascular protective effects .

In Vivo Studies

In vivo assessments of similar piperidine compounds have shown promising results regarding their safety profiles and therapeutic efficacy. For instance, compounds were administered to mice without significant adverse effects on vital organs, indicating a favorable safety margin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.